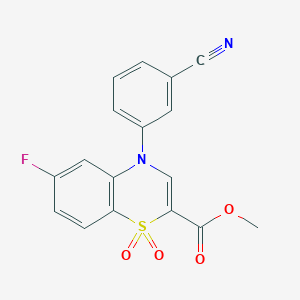

methyl 4-(3-cyanophenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide

Description

Methyl 4-(3-cyanophenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is a heterocyclic compound featuring a 1,4-benzothiazine core with a fluorine substituent at position 6, a 3-cyanophenyl group at position 4, and a methyl ester at position 2.

The methyl ester enhances solubility for synthetic handling.

Properties

IUPAC Name |

methyl 4-(3-cyanophenyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11FN2O4S/c1-24-17(21)16-10-20(13-4-2-3-11(7-13)9-19)14-8-12(18)5-6-15(14)25(16,22)23/h2-8,10H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBIFJDAFKCSAHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN(C2=C(S1(=O)=O)C=CC(=C2)F)C3=CC=CC(=C3)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11FN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(3-cyanophenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of a benzothiazine intermediate, followed by the introduction of the cyano and fluoro groups through nucleophilic substitution reactions. The final step often involves esterification to introduce the methyl carboxylate group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the required specifications for pharmaceutical or chemical applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3-cyanophenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert certain functional groups, such as cyano, to amines.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents on the benzothiazine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-substituted compounds. Substitution reactions can result in a variety of derivatives with different functional groups attached to the benzothiazine ring.

Scientific Research Applications

Medicinal Chemistry

The compound is being explored for its therapeutic potential in treating various diseases due to its biological activities:

- Anticancer Activity : Research indicates that methyl 4-(3-cyanophenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide exhibits cytotoxic effects against several cancer cell lines. In vitro studies have shown significant inhibition of cell proliferation in human cancer models, such as A431 (epidermoid carcinoma) and HT29 (colorectal cancer) with IC50 values comparable to established chemotherapeutics.

- Anti-inflammatory Properties : The compound may modulate inflammatory pathways, making it a candidate for developing anti-inflammatory drugs. Its mechanism potentially involves the inhibition of specific enzymes or receptors involved in inflammatory responses.

Biological Research

The compound's unique structure allows it to serve as a valuable tool in biological studies:

- Enzyme Inhibition Studies : It can be used to investigate enzyme interactions and inhibition mechanisms. This is crucial for understanding metabolic pathways and developing new inhibitors for therapeutic purposes.

- Receptor Binding Studies : The ability of the compound to bind to various receptors makes it useful for studying signal transduction pathways and receptor dynamics.

Industrial Applications

The unique chemical properties of this compound also lend themselves to industrial applications:

- Material Science : Its reactivity can be harnessed in developing new materials such as polymers and coatings that require specific chemical properties for enhanced performance.

Recent studies have provided insights into the biological activity and therapeutic potential of this compound:

- Cytotoxicity Assays : Significant cytotoxic effects were observed against human cancer cell lines with promising IC50 values indicating potential for further development as an anticancer agent.

- Antimicrobial Activity : In vitro tests have demonstrated effectiveness against certain bacterial strains, suggesting potential as an antibiotic agent.

Mechanism of Action

The mechanism of action of methyl 4-(3-cyanophenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it may interact with receptors to modulate signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares key structural features and properties of methyl 4-(3-cyanophenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide with analogous compounds from the evidence:

Key Observations:

- Substituent Effects: The 3-cyanophenyl group in the target compound introduces strong electron-withdrawing effects compared to the 3-methoxyphenyl group in , which is electron-donating. This difference may alter binding interactions in biological targets. Halogen Substitution: The fluorine (target compound, ) vs. bromine () affects steric bulk and electronic properties. Fluorine’s smaller size and higher electronegativity enhance metabolic stability, whereas bromine may improve lipophilicity. Benzodioxole vs.

Crystallographic and Conformational Analysis

- Crystal Packing: The target compound’s 3-cyanophenyl group may engage in C–H···N hydrogen bonding (via the cyano group) and π-π interactions, similar to the C–H···S/O interactions observed in .

- Ring Conformation: The 1,4-benzothiazine core in the target compound is expected to adopt a half-chair conformation, as seen in 1,2-benzothiazine derivatives . Substituents like fluorine or cyano groups may distort the ring geometry slightly due to steric or electronic effects.

Biological Activity

Methyl 4-(3-cyanophenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is a compound belonging to the benzothiazine class, known for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₇H₁₂N₂O₄S. This compound features a benzothiazine core with a cyano group at the para position of the phenyl ring and a fluorine atom at the sixth position. The unique structure contributes to its reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₂N₂O₄S |

| Molecular Weight | 344.35 g/mol |

| CAS Number | 1291861-82-9 |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that it may inhibit specific enzymes or modulate receptor activity, affecting cellular signaling pathways. The presence of the cyano and fluoro groups enhances its binding affinity to target proteins, potentially leading to significant pharmacological effects.

Enzyme Inhibition

Studies suggest that benzothiazine derivatives can act as enzyme inhibitors. For example, they may inhibit cyclooxygenase (COX) enzymes involved in inflammatory processes. The mechanism typically involves binding to the active site or allosteric sites of the enzyme, altering its activity.

Antimicrobial Activity

Benzothiazine compounds have been noted for their antimicrobial properties. In vitro studies have shown that this compound exhibits moderate antibacterial activity against various strains of bacteria . This suggests potential applications in treating bacterial infections.

Anticancer Potential

Research has highlighted the anticancer potential of benzothiazine derivatives. A study demonstrated that compounds similar to methyl 4-(3-cyanophenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate can induce apoptosis in cancer cell lines through the activation of specific signaling pathways . The presence of electronegative groups like fluorine enhances their antiproliferative activity.

Neuroprotective Effects

Another area of interest is the neuroprotective effects exhibited by certain benzothiazine derivatives. Research indicates that these compounds can reduce oxidative stress in neuronal cells, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.